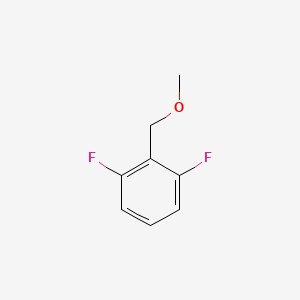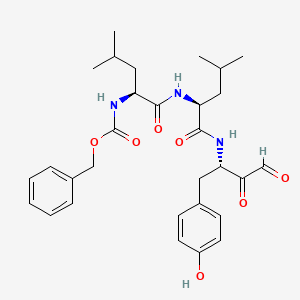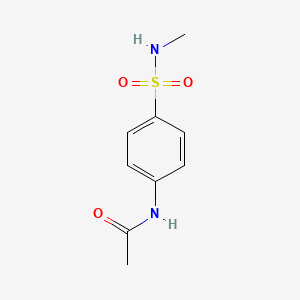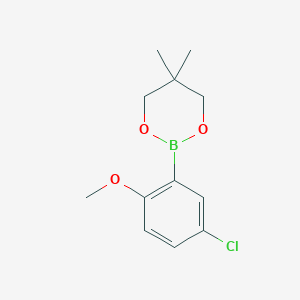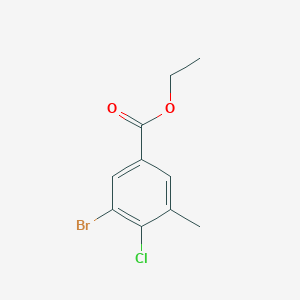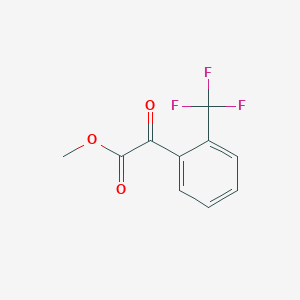
Methyl 2-(trifluoromethyl)benzoylformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(trifluoromethyl)benzoylformate, also known as MTFB, is a versatile and important chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. MTFB has been used in a variety of applications, ranging from synthesis and analysis to medical and biological research.
科学的研究の応用
Methyl 2-(trifluoromethyl)benzoylformate has been used in a variety of scientific research applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. In synthetic organic chemistry, this compound is often used as a reagent in the synthesis of other compounds. In analytical chemistry, this compound is used as a reagent in the determination of trace amounts of metal ions in solution. In biochemistry, this compound is used as a reagent in the synthesis of peptides, proteins, and other biomolecules.
作用機序
The mechanism of action of Methyl 2-(trifluoromethyl)benzoylformate is not fully understood, but it is believed to involve the formation of a reactive intermediate, which then reacts with other molecules in the reaction mixture. This intermediate is believed to be a trifluoromethylbenzoylformate radical, which is formed by the reaction of trifluoromethylbenzene and formic acid in the presence of sulfuric acid. This radical then reacts with other molecules in the reaction mixture, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a mild inhibitory effect on certain enzymes, such as cytochrome P450, and it has been suggested that it may have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
The main advantage of using Methyl 2-(trifluoromethyl)benzoylformate in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize, and can be stored for a long period of time without degradation. However, its reactivity can be unpredictable, and it can be difficult to control the reaction conditions. Additionally, it can be difficult to determine the exact purity of the product, and the product can be contaminated with impurities.
将来の方向性
The potential future directions for Methyl 2-(trifluoromethyl)benzoylformate are numerous. It could be used in the development of new synthetic methods, or in the synthesis of novel compounds. It could also be used in the development of new analytical methods, or in the determination of trace amounts of metal ions in solution. Additionally, it could be used in the development of new drugs, or in the synthesis of peptides, proteins, and other biomolecules. Finally, it could be used in the development of new methods for the determination of the purity of the product, or in the development of new methods for controlling the reaction conditions.
合成法
Methyl 2-(trifluoromethyl)benzoylformate is synthesized by a reaction of trifluoromethylbenzene and formic acid in the presence of sulfuric acid. This method is known as the “formic acid-sulfuric acid method” and is a simple and inexpensive method for producing this compound. The reaction is typically conducted at room temperature, and yields a product with a purity of over 99%.
特性
IUPAC Name |
methyl 2-oxo-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUPNRPSGPQWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

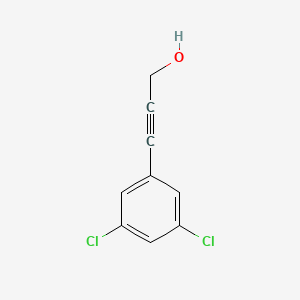

![1-[5-(Trifluoromethyl)-2-pyridyl]-1-propanol](/img/structure/B6318394.png)

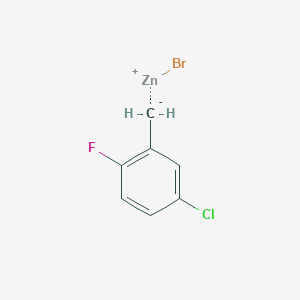

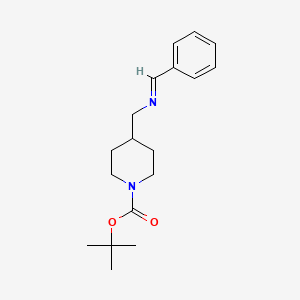
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine, 95%](/img/structure/B6318443.png)
